Ammonium-d4 bromide

Vue d'ensemble

Description

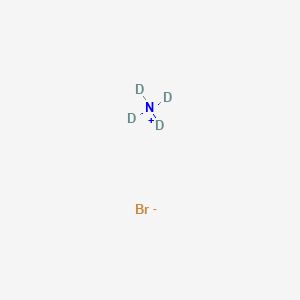

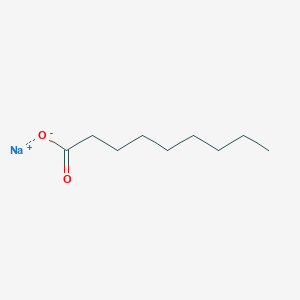

This compound is represented by the chemical formula ND4Br and has a molecular weight of 101.97 g/mol . It is primarily used in scientific research due to its unique isotopic properties.

Mécanisme D'action

Target of Action

Ammonium-d4 bromide is a deuterium-labeled variant of ammonium bromide It’s known that ammonium compounds generally interact with various biological systems, influencing processes such as ph regulation and nitrogen metabolism .

Mode of Action

It’s known that ammonium salts can serve as sources of ammonia, which plays a role in various biochemical processes . When dissolved in water, ammonium bromide acts as a weak acid and a strong electrolyte, dissociating into ammonium ions (NH4+) and bromide ions (Br-) .

Biochemical Pathways

This compound likely affects biochemical pathways involving ammonium and bromide ions. Ammonium ions play a role in the regulation of acid-base balance by generating bicarbonate ions and promoting renal net acid excretion . .

Pharmacokinetics

It’s known that ammonium salts are generally soluble in water , which could influence their absorption and distribution in the body. Deuterium labeling, as seen in this compound, is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Ammonium compounds can influence cellular processes such as ph regulation and nitrogen metabolism .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the solubility of ammonium salts in water could affect their bioavailability and action in aqueous environments within the body. Furthermore, the compound’s stability could be influenced by factors such as temperature and pH.

Analyse Biochimique

Biochemical Properties

Ammonium-d4 bromide, like its non-deuterated counterpart, is likely to participate in biochemical reactions involving ammonium ions . Specific interactions with enzymes, proteins, and other biomolecules have not been extensively studied.

Cellular Effects

For instance, they can affect pH regulation within cells and play a role in nitrogen metabolism . It’s plausible that this compound could have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

As a stable isotope-labeled compound, it’s often used as a tracer in biochemical studies

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on the phase behavior of ammonium bromide under high pressure and low temperature provides some insights into its stability and degradation .

Metabolic Pathways

Ammonium ions are involved in several metabolic pathways, particularly those related to nitrogen metabolism . The specific metabolic pathways involving this compound are not well-characterized.

Transport and Distribution

Ammonium ions are transported across cellular membranes by specific transport proteins . It’s likely that this compound is transported in a similar manner, but specific studies are needed to confirm this.

Subcellular Localization

A study on the localization of ammonium transporters in Dictyostelium discoideum suggests that ammonium ions can be found in various subcellular compartments

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium-d4 bromide is typically synthesized by reacting ammonium bromide with heavy water (deuterium oxide, D2O). The reaction involves the exchange of hydrogen atoms in ammonium bromide with deuterium atoms from heavy water. The degree of deuterium substitution can be controlled by adjusting the reaction conditions and the amount of heavy water used .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters to ensure high isotopic purity and yield. The product is then purified and packaged for use in various research applications .

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium-d4 bromide undergoes various chemical reactions, including:

Substitution Reactions: In these reactions, the bromide ion (Br-) can be replaced by other anions or nucleophiles.

Ion Exchange Reactions: this compound can participate in ion exchange processes, where the ammonium ion (ND4+) is exchanged with other cations.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include silver nitrate (AgNO3) and sodium hydroxide (NaOH). These reactions are typically carried out in aqueous solutions at room temperature.

Ion Exchange Reactions: These reactions often involve ion exchange resins or other solid-phase materials that facilitate the exchange of ions.

Major Products Formed:

Substitution Reactions: The major products depend on the substituting nucleophile. For example, reacting this compound with silver nitrate produces silver bromide (AgBr) and ammonium nitrate (ND4NO3).

Ion Exchange Reactions: The products include the exchanged ions and the remaining ion-exchange resin or material.

Applications De Recherche Scientifique

Ammonium-d4 bromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.

Biology: In biological research, this compound is used in isotope labeling experiments to track the movement and incorporation of nitrogen in biological systems.

Medicine: It is used in metabolic studies to understand the pharmacokinetics and dynamics of deuterated drugs.

Industry: this compound is used in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts

Comparaison Avec Des Composés Similaires

Ammonium Bromide (NH4Br): The non-deuterated form of ammonium-d4 bromide.

Deuterated Compounds: Other deuterated compounds such as deuterated water (D2O) and deuterated methane (CD4).

Comparison:

Isotopic Labeling: this compound is unique due to its deuterium content, which provides distinct advantages in isotopic labeling experiments compared to non-deuterated compounds.

Reactivity: The chemical reactivity of this compound is similar to that of ammonium bromide, but the presence of deuterium can influence reaction kinetics and mechanisms.

Applications: While both ammonium bromide and this compound are used in research, the latter is preferred for studies requiring isotopic labeling and tracing

This compound is a valuable compound in scientific research, offering unique properties and applications due to its deuterium content. Its synthesis, chemical reactivity, and wide range of applications make it an essential tool in various fields of study.

Propriétés

IUPAC Name |

tetradeuterioazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.H3N/h1H;1H3/i/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLVFNYSXGMGBS-JBISRTOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][N+]([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583418 | |

| Record name | (~2~H_4_)Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12265-06-4 | |

| Record name | (~2~H_4_)Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of studying Ammonium-d4 Bromide under high pressure?

A1: The research aims to understand how pressure affects the thermodynamic properties of this compound crystals. This is important because pressure can induce phase transitions and alter the stability of crystalline materials []. By studying these changes, researchers can gain insights into the fundamental properties of the material and its potential applications.

Q2: What techniques were used to study this compound in this research?

A2: The paper likely employed thermodynamic techniques to study the material under high pressure. These might include measuring changes in volume, heat capacity, and compressibility as a function of pressure. The specific techniques used would be detailed in the full text of the paper [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)

![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)

![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)